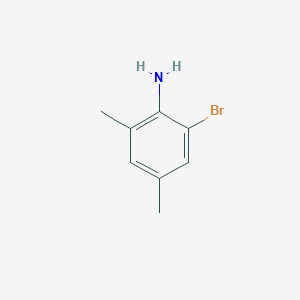

2-Bromo-4,6-dimethylaniline

Descripción

Significance of Aniline (B41778) Derivatives in Organic Synthesis

Aniline derivatives are a class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of more complex molecules. ontosight.aiwisdomlib.orgwisdomlib.org Their versatility makes them indispensable in numerous industrial and research applications, including the production of dyes, pigments, and polymers. ontosight.aiontosight.aiyufenggp.com In the pharmaceutical industry, these derivatives are crucial intermediates for creating various therapeutic agents, such as analgesics, antihistamines, and antimicrobials. ontosight.aiyufenggp.com The reactivity of the aniline core, combined with the diverse functionalities that can be introduced as substituents, allows for the targeted design and synthesis of molecules with specific chemical and biological properties. wisdomlib.org

Overview of Halogenated Anilines in Advanced Chemical Applications

The introduction of halogen atoms to the aniline structure gives rise to halogenated anilines, a subclass with unique and valuable characteristics. Halogenation can significantly modify the electronic properties and reactivity of the aniline ring, making these compounds essential in modern synthetic chemistry. nih.govresearchgate.net They are key precursors in metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net Furthermore, halogenated anilines are integral to the development of advanced materials, including flame retardants and polymers with enhanced properties. scbt.com In medicinal chemistry, the presence of halogens can influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets, making halogenated anilines valuable scaffolds in drug discovery. rsc.org Recent research has also highlighted their role in supramolecular chemistry, where they can act as both hydrogen and halogen bond donors, enabling the construction of complex molecular architectures.

Research Scope and Objectives for 2-Bromo-4,6-dimethylaniline Studies

This compound is a specific halogenated aniline derivative that has garnered attention for its utility as a versatile intermediate in organic synthesis. guidechem.comiucr.org Research on this compound is primarily focused on its application as a building block for constructing more complex molecular frameworks. iucr.org Key areas of investigation include its use in the synthesis of pharmaceuticals, agrochemicals, and dyes. guidechem.com Studies often explore its reactivity in various chemical transformations, particularly in coupling reactions to form new chemical bonds. mdpi.comacs.org The objective of many studies is to leverage the unique substitution pattern of this compound to achieve specific synthetic outcomes, such as the creation of novel heterocyclic compounds or substituted biaryls. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSJCQJJIHEUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073512 | |

| Record name | 2-Bromo-4,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41825-73-4 | |

| Record name | 2-Bromo-4,6-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41825-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-bromo-4,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041825734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41825-73-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Bromo 4,6 Dimethylaniline

Direct Bromination Approaches

Direct bromination stands as the most common strategy for synthesizing 2-Bromo-4,6-dimethylaniline. These methods involve the reaction of 4,6-dimethylaniline with a suitable brominating agent. The primary challenge lies in directing the electrophilic attack of bromine to the desired ortho position relative to the activating amino group, while navigating the steric and electronic influences of the two methyl groups.

The reaction of 4,6-dimethylaniline with molecular bromine (Br₂) is a classic example of electrophilic aromatic substitution. The electron-rich aromatic ring of the aniline (B41778) derivative acts as a nucleophile, attacking the electrophilic bromine. The strong activating nature of the amino group makes the ring highly susceptible to bromination. libretexts.org

The bromination of anilines with molecular bromine can be carried out under various conditions. Often, the reaction is performed in a solvent like acetic acid. google.com The use of a Lewis acid catalyst, such as ferric bromide (FeBr₃), can facilitate the reaction. The catalyst polarizes the bromine molecule (Br₂), increasing its electrophilicity and generating a more potent electrophile, potentially Br⁺. gla.ac.ukchegg.com This enhanced electrophilicity promotes the substitution reaction on the aromatic ring. While iron powder can be used, it is understood that the true catalyst is ferric bromide, formed in situ from the reaction between iron and bromine. gla.ac.uk

The regiochemical outcome of the electrophilic bromination of 4,6-dimethylaniline is dictated by the directing effects of the substituents on the aromatic ring. The amino group (-NH₂) is a powerful activating group and an ortho, para-director. The two methyl groups (-CH₃) are also activating and ortho, para-directing.

In 4,6-dimethylaniline, the para position (relative to the amino group) is blocked by a methyl group. The remaining open positions are C2, C3, and C5. The amino group strongly directs electrophilic attack to its ortho positions (C2 and C6). However, the C6 position is already substituted with a methyl group. Therefore, the primary site of attack is the C2 position. The methyl groups at C4 and C6 also exert steric hindrance, which further favors substitution at the less hindered C2 position. This combination of electronic and steric factors results in the preferential formation of this compound.

Common by-products include:

4-Bromo-2,6-dimethylaniline (B44771) : Although the starting material is 4,6-dimethylaniline, historical literature sometimes discusses the bromination of the isomeric 2,6-dimethylaniline (B139824). In that specific reaction, 4-bromo-2,6-dimethylaniline is the major product, often formed in 80-85% yield when using glacial acetic acid. google.comprepchem.com

3-Bromo-2,6-dimethylaniline : The formation of the meta-bromo isomer can occur, particularly in strongly acidic media. google.comprepchem.com

Polybrominated products : The strong activation by the amino group can make it difficult to stop the reaction at the monosubstitution stage, leading to the formation of di- or tri-brominated anilines. libretexts.org

To optimize the yield of the desired 2-bromo product, reaction conditions must be carefully controlled. One strategy to moderate the reactivity of the aniline and prevent polysubstitution is to first convert the amino group to an amide (e.g., an acetamide) by reacting it with acetic anhydride. libretexts.org The amido group is still an ortho, para-director but is less strongly activating than the amino group. This allows for cleaner monobromination. The amino group can then be regenerated by hydrolysis of the amide. libretexts.org For example, the acetylation of p-toluidine (B81030) (4-methylaniline), followed by bromination and hydrolysis, yields 2-bromo-4-methylaniline (B145976) without the formation of dibrominated products. libretexts.org

Table 1: By-products in the Bromination of Dimethylaniline Isomers

| Starting Material | Reaction Conditions | Major Product / By-product | Reference |

|---|---|---|---|

| 2,6-Dimethylaniline | Glacial Acetic Acid | 4-Bromo-2,6-dimethylaniline | prepchem.com, google.com |

| 2,6-Dimethylaniline | Strongly Acidic Medium | 3-Bromo-2,6-dimethylaniline | prepchem.com, google.com |

| Aniline | Bromine/Water | 2,4,6-Tribromoaniline | libretexts.org |

Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) serves as a milder and more selective alternative to molecular bromine for the bromination of activated aromatic compounds. wku.edu It is considered a safer and more user-friendly reagent, with the succinimide (B58015) by-product being easily recoverable. cdnsciencepub.com NBS is often used for the regioselective monobromination of anilines and phenols. jcsp.org.pk

The choice of solvent plays a crucial role in the outcome of NBS bromination reactions. Acetonitrile (B52724) (ACN) has been shown to be a particularly effective solvent for the electrophilic bromination of activated arenes using NBS. cdnsciencepub.com Reactions in acetonitrile often proceed readily and with high regioselectivity. cdnsciencepub.com The use of polar solvents can assist in dissolving the NBS reagent, allowing the reaction to proceed more rapidly and efficiently. wku.edu Other solvents used in NBS brominations include carbon tetrachloride, often with silica (B1680970) gel as a catalyst to enhance selectivity. jcsp.org.pk However, some solvents, like dimethylformamide (DMF), have been reported to have incompatibilities with NBS, posing potential safety hazards. scientificupdate.com

Table 2: Research Findings on NBS Bromination of Activated Arenes

| Brominating Agent | Substrate Type | Solvent | Key Finding | Reference |

|---|---|---|---|---|

| NBS | Activated Arenes | Acetonitrile | Provides efficient, regioselective, and chemoselective monobromination. | cdnsciencepub.com |

| NBS | Aromatic Amines/Phenols | Carbon Tetrachloride (with Silica Gel) | Acts as a mild and selective monobrominating agent, favoring para-substitution. | jcsp.org.pk |

| NBS | Uracil Derivatives | Acetonitrile | Showed the highest product yield compared to other solvents like DCM, THF, and Methanol (B129727). | nih.gov |

| NBS | General | Dimethylformamide (DMF) | Can lead to isothermal decomposition at elevated temperatures, indicating a safety risk. | scientificupdate.com |

Catalytic Additives (e.g., Ammonium (B1175870) Acetate)

In the synthesis of substituted anilines, catalytic additives can play a crucial role in enhancing reaction rates and yields. For the synthesis of this compound, ammonium acetate (B1210297) has been documented as an effective additive. iucr.org One established method involves the reaction of 2,4-dimethylaniline (B123086) with N-bromosuccinimide in acetonitrile, where ammonium acetate is added to the reaction mixture. iucr.org

The role of ammonium acetate in such reactions can be multifaceted. It is believed that ammonium acetate can convert to ammonia (B1221849) and acetic acid under certain reaction conditions. echemcom.com The generated acid can then act as a catalyst, accelerating the reaction progress. echemcom.com This catalytic effect has been observed in other contexts, such as the synthesis of 2,4,5-triaryl-1H-imidazoles, where increasing the amount of ammonium acetate led to a significant acceleration in the reaction. echemcom.com This principle suggests its utility in promoting the bromination of dimethylaniline precursors.

Table 1: Synthesis of this compound using a Catalytic Additive

| Starting Material | Brominating Agent | Catalytic Additive | Solvent | Outcome | Reference |

|---|

Alternative Synthetic Routes

Beyond direct bromination with catalytic additives, alternative synthetic strategies exist for producing this compound, including conversions from different precursors and multi-step sequences.

Conversion from Related Bromo-dimethylbenzene Precursors

An alternative pathway involves the amination of a bromo-dimethylbenzene precursor. A general process for this type of conversion involves reacting a 2-bromo-1,3-dialkylbenzene with ammonia in the presence of a cuprous halide catalyst, such as cuprous bromide. google.com This reaction is typically carried out at elevated temperatures, ranging from 180° C to 260° C. google.com By applying this methodology, one could theoretically synthesize this compound starting from 1-bromo-2,4-dimethylbenzene. This approach transforms a non-aminated precursor into the desired aniline derivative.

Synthesis through Multi-step Reaction Sequences

Multi-step synthesis provides a versatile approach to control the regiochemistry of substitution on the aromatic ring. A common sequence for preparing substituted anilines involves nitration, followed by reduction of the nitro group to an amine, and finally, halogenation. libretexts.org

To synthesize this compound, a logical multi-step route could begin with 1,3,5-trimethylbenzene (mesitylene). The sequence would be as follows:

Nitration : Mesitylene is nitrated to introduce a nitro group, yielding nitromesitylene.

Oxidation : One of the methyl groups is oxidized to a carboxylic acid, followed by decarboxylation to yield 3,5-dimethylnitrobenzene.

Bromination : The resulting 3,5-dimethylnitrobenzene is then brominated. The nitro group is a meta-director, and the methyl groups are ortho-, para-directors, which would guide the bromine atom to the 2-position.

Reduction : The final step is the reduction of the nitro group to an amine, yielding the target compound, this compound.

This controlled, step-wise approach is crucial for achieving the specific substitution pattern of the final product. libretexts.org

Purification Techniques for Research-Grade this compound

Achieving high purity is essential for the use of this compound in research and further synthesis. Sublimation has been noted as a simple and effective method for obtaining very pure, colorless material from the crude reddish-brown solid product. iucr.org Other common techniques include recrystallization and chromatography.

Recrystallization Methods (e.g., Ethanol (B145695)/Water Mixtures)

Recrystallization is a standard technique for purifying solid organic compounds. For bromo-aniline derivatives, mixtures of ethanol and water are often effective. The crude product is dissolved in a minimum amount of hot solvent, and as the solution cools, the purified compound crystallizes out, leaving impurities behind in the solvent. For instance, 6-bromo-4-nitro-2,3-dimethylaniline, a structurally related compound, is purified by recrystallization from an ethanol-water (3:1 v/v) mixture. Another approach involves dissolving the compound in a solvent like hexane (B92381) and allowing the solvent to evaporate slowly, which can yield high-purity crystals. researchgate.net

Chromatographic Separations (e.g., HPLC with C18 Column)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analyzing the purity of and purifying chemical compounds. A reverse-phase (RP) HPLC method using a C18 column is suitable for this compound. sielc.com This method can be scaled up for preparative separation to isolate the pure compound from impurities. sielc.comsielc.com The purity of similar halogenated anilines is often confirmed via HPLC with a C18 column, underscoring its reliability for this class of compounds.

Table 2: HPLC Method for this compound

| Technique | Column | Mobile Phase Components | Application | Reference |

|---|

Sublimation for High Purity

Purification of this compound can be effectively achieved through sublimation. iucr.org This technique is particularly useful for obtaining a high-purity product, separating it from non-volatile impurities. iucr.org

One documented method involves the sublimation of the crude product under a static vacuum while heating to 308 K (35°C) for three days. iucr.org This process yields a very pure, colorless crystalline solid, leaving behind reddish-brown oily impurities. iucr.org For the growth of large, X-ray quality crystals, a slower sublimation process can be employed over several months at ambient conditions in a capped vial containing the crude material. iucr.org The purity of the sublimed product can be confirmed by techniques such as ¹H NMR spectroscopy. iucr.org

Table 1: Purification of this compound via Sublimation

| Parameter | Value/Description | Reference |

| Purification Method | Sublimation | iucr.org |

| Conditions | Static vacuum, heating to 308 K (35°C) | iucr.org |

| Duration | 3 days for high purity | iucr.org |

| Alternative Method | Slow sublimation at ambient conditions | iucr.org |

| Outcome | Very pure, colorless crystalline solid | iucr.org |

| Impurity Removal | Separates from non-volatile, oily reddish-brown impurities | iucr.org |

| Crystal Growth | Slow sublimation yields large, X-ray quality crystals | iucr.org |

Control of Isomer Formation and Selectivity

The synthesis of brominated dimethylanilines often results in a mixture of isomers. The control of isomer formation and selectivity is a critical aspect of the synthesis of this compound. prepchem.com The high reactivity of the starting material, 2,4-dimethylaniline, can lead to non-selective reactions and the formation of various by-products depending on the reaction conditions. prepchem.com

Steric Hindrance Effects of Methyl Groups on Substitution

The regioselectivity of electrophilic aromatic substitution reactions, such as bromination, is significantly influenced by the steric hindrance imposed by the methyl groups on the aniline ring. vaia.com In N,N-dimethylaniline, the dimethylamino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. vulcanchem.com However, the presence of alkyl substituents at the ortho positions can diminish this reactivity. vaia.comaskfilo.com

The introduction of a methyl group at the ortho position relative to the amino group creates steric hindrance, which can block the approach of the electrophile to that position. vaia.com This steric crowding can cause the dimethylamino group to twist out of the plane of the aromatic ring, reducing the resonance donation of the nitrogen's lone pair of electrons into the ring. askfilo.com This, in turn, decreases the electron-donating ability of the amino group, making the ring less reactive towards electrophilic substitution. askfilo.com In the case of 2,4-dimethylaniline, the methyl groups at positions 2 and 4 direct the incoming electrophile. The presence of the methyl group at the 2-position provides steric hindrance that can influence the position of bromination.

Influence of Reaction Medium (e.g., strongly acidic conditions)

The reaction medium plays a crucial role in determining the isomeric outcome of the bromination of dimethylanilines. prepchem.comcdnsciencepub.com The acidity of the medium can significantly influence the orientation of substitution. cdnsciencepub.com

For instance, the bromination of 2,6-dimethylaniline in the presence of glacial acetic acid predominantly yields the 4-bromo isomer. prepchem.comgoogle.com However, conducting the bromination in a strongly acidic medium leads to the formation of substantial amounts of the 3-bromo isomer. prepchem.comgoogle.com This shift in regioselectivity is attributed to the protonation of the amino group under strongly acidic conditions. The resulting anilinium ion is a deactivating group and a meta-director, thus favoring the formation of the 3-bromo isomer.

In the context of preparing this compound from 2,4-dimethylaniline, controlling the reaction conditions is essential to favor substitution at the 6-position while minimizing the formation of other isomers. The choice of brominating agent and solvent system can impact the selectivity of the reaction. For example, the use of N-bromosuccinimide (NBS) in a suitable solvent is a common method for the bromination of anilines. iucr.org

Table 2: Factors Influencing Isomer Formation in the Bromination of Dimethylanilines

| Factor | Influence on Selectivity | Example | Reference |

| Steric Hindrance | Methyl groups can block electrophilic attack at adjacent positions. | Ortho-methyl groups in N,N-dimethylaniline reduce reactivity at that position. | vaia.comaskfilo.com |

| Reaction Medium | Acidity of the medium alters the directing effect of the amino group. | Bromination of 2,6-dimethylaniline in glacial acetic acid gives the 4-bromo isomer, while in strong acid, the 3-bromo isomer is formed. | prepchem.comgoogle.com |

| Protecting Groups | Acetylation of the amino group can prevent polysubstitution and direct bromination. | Acetylation of p-toluidine allows for clean monobromination at the ortho position to the amino group. | libretexts.org |

Advanced Reaction Chemistry and Mechanistic Investigations of 2 Bromo 4,6 Dimethylaniline

Substitution Reactions

Nucleophilic Aromatic Substitution

2-Bromo-4,6-dimethylaniline can undergo nucleophilic aromatic substitution (SNAr) reactions, where the bromine atom is displaced by a nucleophile. The reactivity of the aryl halide in SNAr reactions is influenced by the electronic nature of the substituents on the aromatic ring. In the case of this compound, the amino group is electron-donating, which generally deactivates the ring towards nucleophilic attack. However, the presence of electron-withdrawing groups at the ortho and para positions can facilitate these reactions. libretexts.org

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination process. libretexts.org The first step involves the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The aromaticity of the ring is temporarily broken in this step. In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

Mechanistic Insights into Bromine Atom as Leaving Group

In the context of nucleophilic aromatic substitution, the nature of the leaving group is a critical factor influencing the reaction rate. For SNAr reactions, the rate-determining step is usually the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Consequently, the reactivity order for halogens as leaving groups is often F > Cl > Br > I. masterorganicchemistry.com This is because the more electronegative halogen (fluorine) polarizes the carbon-halogen bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds. uliege.benih.govresearchgate.net This reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base. wikipedia.org

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst, ligand, base, and solvent. A variety of palladium sources can be employed, including palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride complexes with phosphine (B1218219) ligands like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂). uliege.beresearchgate.net

The catalytic cycle is generally understood to involve the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron compound (activated by the base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃), are commonly used. uliege.be

Bases such as sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used to activate the boronic acid for transmetalation. uliege.benih.gov The reaction is typically carried out in solvents like toluene, dioxane, or aqueous mixtures. nih.gov

Table 1: Exemplary Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Na₂CO₃ (2M aq.) | Toluene | 80 |

| Pd(PPh₃)₄ | - | Na₂CO₃ (2M aq.) | Toluene | 80 |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | 80 |

| [Pd(allyl)Cl]₂ | IMes·HCl | K₃PO₄ | Toluene | 80 |

This table presents a selection of catalytic systems reported for Suzuki-Miyaura cross-coupling reactions of bromoanilines. uliege.be

The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides access to a diverse range of substituted biarylamines. These compounds are important structural motifs in medicinal chemistry and materials science. For instance, the coupling of 4-bromo-2,6-dimethylaniline (B44771) with different arylboronic acids has been shown to produce 3,5-dimethyl-4-aminobiphenyl derivatives in varying yields. uliege.be

The electronic properties of the substituents on the arylboronic acid can influence the reaction outcome. Electron-withdrawing groups on the boronic acid partner can sometimes lead to higher yields in couplings with electron-rich bromoanilines. uliege.be

Table 2: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling of 4-Bromo-2,6-dimethylaniline

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| 3-Fluorophenylboronic acid | 3'-Fluoro-3,5-dimethyl-[1,1'-biphenyl]-4-amine | 35 |

| 3-(Trifluoromethyl)phenylboronic acid | 3,5-Dimethyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine | 26 |

| 4-Methoxyphenylboronic acid | 4'-Methoxy-3,5-dimethyl-[1,1'-biphenyl]-4-amine | 84 |

| 4-Phenoxyphenylboronic acid | 4'-Phenoxy-3,5-dimethyl-[1,1'-biphenyl]-4-amine | 48 |

| 4-tert-Butylphenylboronic acid | 4'-tert-Butyl-3,5-dimethyl-[1,1'-biphenyl]-4-amine | 32 |

Data sourced from a study on the synthesis of biphenylamines via Suzuki-Miyaura cross-coupling reactions. uliege.be

Ullmann-Type Reactions and Meta-Functionalization

The Ullmann condensation, a copper-catalyzed reaction, is a fundamental method for forming carbon-oxygen and carbon-nitrogen bonds. In the context of this compound, this reaction is particularly relevant for the synthesis of diaryl ethers. Research has shown that this compound can undergo Ullmann-type ether forming reactions with various alkoxides. acs.orgacs.orgresearchgate.net A systematic screening of a "pyridine" library of ligands was conducted to optimize the conditions for the reaction between this compound and sodium phenolate. researchgate.net This study highlighted that bidentate chelators with small 'bite-angles', such as 2-aminopyridine (B139424) and 8-hydroxyquinoline, were particularly effective in promoting the coupling. scispace.com The choice of ligand and reaction conditions is crucial to maximize the yield of the desired ether product and minimize side reactions like the reduction of the aryl halide. researchgate.net

The steric hindrance provided by the two methyl groups ortho to the amino group in this compound influences its reactivity. This steric hindrance can be a factor in directing functionalization to the meta-position, although direct meta-functionalization of anilines is a challenging transformation. While the provided search results primarily focus on reactions at the amino and bromo positions, the principles of directed metalation could theoretically be applied. For instance, in analogous systems like 4-bromo-2,5-dimethylaniline, directed ortho-metalation has been used to achieve specific functionalization.

Reactions with Alkynes and Alkenes for Complex Structures

The reaction of this compound with unsaturated compounds like alkynes and alkenes provides a pathway to more complex molecular architectures, which are valuable in various fields of chemical synthesis.

A notable reaction of this compound is its N-alkynylation. Specifically, it can react with 3-chloro-3-methyl-but-1-yne to yield the N-substituted derivative, 2-bromo-N-(1',1'-dimethylprop-2'-ynyl)-4,6-dimethylaniline. chemicalbook.comguidechem.comthermofisher.com This reaction introduces a propargyl group onto the nitrogen atom, creating a versatile intermediate for further synthetic transformations.

Table 1: Synthesis of 2-bromo-N-(1',1'-dimethylprop-2'-ynyl)-4,6-dimethylaniline

| Reactant 1 | Reactant 2 | Catalyst | Reagent | Solvent | Product |

| This compound | 3-chloro-3-methyl-but-1-yne | CuCl | Et₃N | Dioxane | 2-bromo-N-(1',1'-dimethylprop-2'-ynyl)-4,6-dimethylaniline |

Data sourced from multiple chemical suppliers and databases. chemicalbook.comguidechem.comthermofisher.comlookchem.com

The successful synthesis of N-alkynylated derivatives of this compound relies on the specific roles of the reagents and catalysts employed.

Triethylamine (B128534) (Et₃N): This organic base is crucial for neutralizing the hydrogen chloride (HCl) that is generated as a byproduct during the coupling reaction. researchgate.net By scavenging the acid, triethylamine drives the reaction equilibrium towards the formation of the desired product. researchgate.net It is a commonly used base in such coupling reactions due to its suitable basicity and volatility, which facilitates its removal after the reaction is complete. organic-chemistry.org

Copper(I) Chloride (CuCl): Copper(I) salts are well-known catalysts for coupling reactions involving alkynes, such as the Sonogashira coupling. wikipedia.org In the N-alkynylation of this compound, CuCl acts as a catalyst. chemicalbook.comguidechem.comthermofisher.com It is believed to react with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more nucleophilic and readily reacts with the aniline (B41778) derivative to form the carbon-nitrogen bond. The presence of copper(I) increases the reaction rate and allows the reaction to proceed under milder conditions. wikipedia.org

Formation of Schiff Base Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. These compounds and their metal complexes are of significant interest due to their diverse applications. alayen.edu.iqresearchgate.net

This compound, being a primary amine, can readily undergo condensation reactions with various aldehydes to form the corresponding Schiff bases. For instance, a study describes the synthesis of a Schiff base by reacting 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2-bromo-3,5-dimethylaniline (B8732630) in methanol (B129727) with a few drops of acetic acid as a catalyst. researchgate.net While the aniline used in this specific example is an isomer, the general principle applies to this compound. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration to yield the imine.

Schiff bases derived from substituted anilines are excellent ligands for forming coordination complexes with various transition metal ions. bohrium.comjetir.org The presence of donor atoms, such as the imine nitrogen and potentially other functional groups on the aldehyde precursor, allows these ligands to chelate with metal ions.

A study on Schiff base derivatives of the related 4-bromo-2,6-dimethylaniline demonstrated the synthesis of complexes with Cr(III), Cu(II), and Zn(II). impactfactor.org The ligand, prepared from 4-bromo-2,6-dimethylaniline, 4-aminoacetophenone, and salicylaldehyde, was reacted with metal chlorides in ethanol (B145695) to yield the corresponding metal complexes. impactfactor.org Spectroscopic and analytical data suggested an octahedral geometry for these complexes. impactfactor.org It is well-established that the coordination of the Schiff base ligand to the metal ion often enhances the biological activity of the resulting complex. jetir.orgbohrium.com

Table 2: Characterization of Transition Metal Complexes with a Schiff Base Derived from a Bromo-dimethylaniline Isomer

| Metal Ion | Complex | Proposed Geometry | Key Spectral Data (FTIR, cm⁻¹) |

| Cr(III) | [Cr(L)Cl₂]·H₂O | Octahedral | ν(C=N) shift to 1540 |

| Cu(II) | [Cu(L)Cl₂]·2H₂O | Octahedral | ν(C=N) shift to 1545 |

| Zn(II) | [Zn(L)Cl₂] | Octahedral | ν(C=N) shift to 1535 |

L represents the Schiff base ligand. Data adapted from a study on a related isomer, 4-bromo-2,6-dimethylaniline. impactfactor.org

Electrophilic Aromatic Substitution (other than bromination)

The reactivity of this compound in electrophilic aromatic substitution is governed by the interplay of the electronic and steric effects of its substituents: the strongly activating amino group (-NH2), the moderately activating methyl groups (-CH3), and the deactivating yet ortho-, para-directing bromo group (-Br). The amino group is the most powerful activating group, directing incoming electrophiles to the positions ortho and para to it. However, in this compound, both ortho positions (C2 and C6) and the para position (C4) are already substituted. This leaves the C3 and C5 positions as potential sites for substitution. The cumulative effect of the substituents makes the aromatic ring electron-rich and thus highly susceptible to electrophilic attack, though the regioselectivity is directed to the remaining unsubstituted positions.

Computational chemistry provides powerful tools for predicting the regioselectivity of electrophilic aromatic substitution reactions. Density Functional Theory (DFT) is a common method used to model the electronic structure of molecules and predict their reactivity.

Key Predictive Models:

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the electron density distribution on a molecule. For this compound, an MEP map would show regions of negative potential (electron-rich, colored in red or yellow), which are the most likely sites for electrophilic attack. Due to the strong electron-donating nature of the amino group and the methyl groups, the MEP would indicate significant negative potential localized on the aromatic ring, particularly at the C3 and C5 positions, which are ortho and para to the activating methyl and amino groups.

Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) is the orbital from which a molecule is most likely to donate electrons. In an electrophilic aromatic substitution, the arene acts as a nucleophile, so the reaction is favored at the atoms where the HOMO has the largest electron density. For this compound, DFT calculations would likely show the HOMO to be concentrated over the aromatic ring, with significant lobes pointing towards the C3 and C5 positions, identifying them as the nucleophilic centers.

σ-Complex Intermediate Stability: Another predictive method involves calculating the relative stabilities of the possible σ-complex (or arenium ion) intermediates that form upon attack by an electrophile. researchgate.net Attack at the C3 or C5 position of this compound would lead to a carbocation that is stabilized by resonance involving the powerful electron-donating amino group and the methyl groups. Computational models can quantify the energies of these intermediates, with the lower energy intermediate corresponding to the major reaction product.

These computational approaches consistently suggest that electrophilic attack on this compound will preferentially occur at the C3 and C5 positions, as these sites benefit most from the electron-donating effects of the existing substituents.

Electron density maps and population analysis methods like Hirshfeld charge analysis provide quantitative insight into the distribution of electrons within a molecule, complementing the qualitative picture from MEP maps.

Hirshfeld Surface Analysis: This technique partitions the electron density of a molecule into atomic fragments, allowing for the calculation of net atomic charges (Hirshfeld charges). acs.orgbohrium.com It also visualizes intermolecular interactions in a crystal lattice. acs.orgresearchgate.net For an isolated molecule of this compound, Hirshfeld charge analysis would quantify the electron-donating and withdrawing effects of the substituents.

The nitrogen atom of the amino group and the carbon atoms of the methyl groups would exhibit negative Hirshfeld charges, indicating their electron-donating nature.

The analysis would reveal that the carbon atoms at the C3 and C5 positions are the most electron-rich (most negative charge) carbons on the ring, aside from those directly bonded to the activating groups. This accumulation of electron density makes them the primary targets for electrophiles.

The table below illustrates the predicted relative electron density at each unsubstituted position on the aromatic ring, based on the directing effects of the substituents.

| Ring Position | Activating/Deactivating Influence | Predicted Electron Density | Susceptibility to Electrophilic Attack |

| C3 | Ortho to -CH3 (C4), Meta to -NH2 (C1), Meta to -CH3 (C6) | High | High |

| C5 | Ortho to -CH3 (C6), Para to -CH3 (C4), Meta to -NH2 (C1) | High | High |

This analysis confirms that the C3 and C5 positions are electronically activated and sterically accessible, making them the predicted sites for further electrophilic substitution reactions such as nitration, sulfonation, or Friedel-Crafts reactions.

Oxidative Coupling and Polymerization Research (e.g., Polyaniline derivatives)

Polyaniline (PANI) is a well-known conducting polymer formed by the oxidative polymerization of aniline. iucr.org The properties of PANI can be tuned by introducing substituents onto the aniline monomer. researchgate.net The polymerization of this compound would yield a substituted polyaniline, poly(this compound).

The synthesis typically involves the chemical or electrochemical oxidative polymerization of the aniline derivative in an acidic medium. rsc.org The reactivity of the monomer is highly dependent on the nature of the substituents. Aniline derivatives with electron-donating groups, such as the methyl groups in this compound, tend to form stable radical cations during polymerization, which can lead to a slower reaction rate compared to unsubstituted aniline. rsc.org

The presence of three substituents on the aniline ring would significantly influence the structure and properties of the resulting polymer:

Steric Effects: The bromo group at the C2 position and the methyl group at the C6 position would create considerable steric hindrance. This would likely increase the torsion angle between the monomer units in the polymer chain, disrupting the planarity of the backbone. rsc.org A less planar structure impedes π-orbital overlap along the polymer chain, which is expected to decrease the electrical conductivity compared to unsubstituted PANI.

Electronic Effects: The electron-donating methyl groups increase the electron density on the ring, which is generally favorable for polymerization. The bromo substituent, while deactivating, is a relatively weak electron-withdrawing group in this context. The electronic effects of substituents are known to alter the optical properties, such as the absorption maxima, of polyaniline derivatives. rsc.org For instance, electron-donating alkyl groups often cause a hypsochromic (blue) shift in the absorption spectrum due to steric factors forcing a non-planar conformation, while electron-donating alkoxy groups can cause a bathochromic (red) shift due to their electronic effect and smaller size. rsc.org

Given these factors, poly(this compound) is expected to be a processable polymer, but with lower conductivity than the parent PANI. Its properties can be contextualized by comparing them to other substituted polyanilines.

Table 1: Comparison of Optical Properties of Various Polyaniline Derivatives in DMF

This table shows the wavelength of the first absorption maximum (λ1), which is related to the π-π* transition in the polymer backbone. Changes in this value reflect the influence of substituents on the electronic structure and conformation of the polymer chain.

| Polymer | λ1 (nm) | Reference(s) |

| Polyaniline (PANI) | 315 | rsc.org |

| Poly-2-methylaniline | 310 | rsc.org |

| Poly-2,5-dimethylaniline | 308 | rsc.org |

| Poly-2-bromoaniline | 315 | rsc.org |

| Poly-2-methoxyaniline | 325 | rsc.org |

| Poly-2,5-dimethoxyaniline | 350 | rsc.org |

Data sourced from studies on polyaniline derivatives dissolved in Dimethylformamide (DMF). rsc.org

Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of 2-Bromo-4,6-dimethylaniline. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the molecule. guidechem.com

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is typically recorded using a 400 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent. guidechem.com A 2018 study on 2,4-dimethylaniline (B123086) derivatives reported the following spectral data for the ortho-brominated product, this compound. iucr.org

The spectrum displays distinct signals corresponding to the aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) group protons. The two aromatic protons appear as singlets at 7.15 ppm and 7.14 ppm. iucr.org The amine protons present as a broad singlet at 3.93 ppm, integrating to two protons. iucr.org The two methyl groups are also observed as sharp singlets at 2.22 ppm and 2.21 ppm, each integrating to three protons. iucr.org

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.15 | Singlet | 1H | Aromatic H |

| 7.14 | Singlet | 1H | Aromatic H |

| 3.93 | Singlet | 2H | -NH₂ |

| 2.22 | Singlet | 3H | -CH₃ |

| 2.21 | Singlet | 3H | -CH₃ |

¹³C NMR Spectral Analysis

While specific experimental ¹³C NMR data for this compound is not detailed in the available literature, chemical database entries confirm the existence of spectra recorded in deuterated chloroform (CDCl₃). guidechem.com This analysis is crucial for identifying the carbon skeleton, with distinct signals expected for the six aromatic carbons (four substituted and two unsubstituted) and the two methyl carbons.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is employed to identify the functional groups and fingerprint region of this compound. guidechem.com

Vibrational Mode Assignments

A complete vibrational analysis involves assigning observed spectral bands to specific molecular motions, such as stretching, bending, wagging, and twisting of bonds. While detailed experimental and theoretical vibrational mode assignments for this compound are not available in the surveyed literature, analysis of related molecules like 2-chloro-4-methylaniline (B104755) provides a framework for how such assignments are made using methods like Density Functional Theory (DFT).

Analysis of Functional Group Stretching and Bending

IR spectra, available from measurements using KBr disks or nujol mulls, are used to confirm the presence of key functional groups. guidechem.com The primary amine (NH₂) group would be expected to show characteristic symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. C-H stretching from the aromatic ring and methyl groups would appear around 2850-3100 cm⁻¹. Bending vibrations for the NH₂ group and C-H bonds, as well as stretching vibrations for the C-N, C-C, and C-Br bonds, would populate the fingerprint region (below 1600 cm⁻¹). However, specific peak tables from experimental data are not publicly available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The analysis would reveal the wavelengths of maximum absorption (λmax), which are characteristic of the compound's chromophore system—the substituted benzene (B151609) ring. This data provides insights into the electronic structure and conjugation within the molecule. Currently, specific λmax values for this compound are not reported in the available literature.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular identity of this compound. The analysis provides the exact mass of the molecule, which corresponds to its molecular formula, C₈H₁₀BrN. The expected molecular weight is approximately 200.08 g/mol sigmaaldrich.comchemscene.com. In mass spectra, the compound would exhibit a characteristic molecular ion peak (M⁺). Furthermore, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will show a distinctive isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2⁺). This pattern is a definitive confirmation of the presence of a single bromine atom in the molecule bldpharm.com. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high precision bldpharm.com.

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography has provided definitive insights into the solid-state structure of this compound, revealing its molecular conformation and the intricate network of intermolecular interactions that govern its crystal packing.

The crystal structure of this compound has been determined to be in the monoclinic crystal system with the space group P2₁/c. impactfactor.org A notable feature of the crystal structure is that the asymmetric unit contains two independent molecules. chemscene.comimpactfactor.org The C—Br and C—N bond lengths in both molecules are equal within experimental error, measuring between 1.910(3)–1.912(3) Å and 1.394(4)–1.394(5) Å, respectively. tcichemicals.com The two independent molecules are not coplanar; the angle between the mean planes of their aromatic rings is 80.6(2)°. tcichemicals.com

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.4359(10) |

| b (Å) | 5.1917(3) |

| c (Å) | 20.5792(11) |

| β (°) | 110.748(4) |

| Volume (ų) | 1642.15(17) |

| Z | 8 |

Data sourced from a 2018 crystallographic study. impactfactor.org

The crystal packing of this compound is stabilized by a combination of hydrogen bonds and halogen interactions. The two independent molecules in the asymmetric unit are linked to each other through N—H⋯N hydrogen bonds, with a nitrogen-to-nitrogen distance of 3.172(5) Å, forming chains. tcichemicals.com The hydrogen atoms on the nitrogen that are not involved in these chains participate in intramolecular hydrogen bonds with the ortho-bromine atoms. tcichemicals.com

In addition to hydrogen bonding, the structure exhibits a Type I halogen–halogen interaction between the bromine atoms of adjacent molecules. impactfactor.org The Br⋯Br distance for this interaction is 3.537(1) Å, which is less than the sum of the van der Waals radii of two bromine atoms (3.70 Å). impactfactor.org This interaction is classified as a Type I interaction because the two C—Br⋯Br bond angles are equal (approximately 153°). impactfactor.org Type I interactions are generally considered to be driven by dispersion forces. impactfactor.org

Table 2: Hydrogen Bond Geometry for this compound

| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

|---|---|---|---|---|

| N—H···N | N/A | N/A | 3.172(5) | N/A |

| N—H···Br (intramolecular) | N/A | N/A | 3.082(4) | N/A |

| N—H···Br (intramolecular) | N/A | N/A | 3.094(4) | N/A |

Data sourced from a 2018 crystallographic study. Specific hydrogen atom positions were not detailed in the text. tcichemicals.com

The solid-state structure of this compound directly influences its stability and reactivity. The network of intermolecular N—H⋯N hydrogen bonds and Br⋯Br halogen interactions creates a stable crystal lattice. chemscene.comimpactfactor.org This stability is a key factor in the compound's physical properties, such as its melting point.

The molecular conformation also impacts its chemical reactivity. The presence of methyl groups at positions 4 and 6, and a bromine atom at position 2, creates significant steric hindrance around the amino group. This steric environment can influence its nucleophilicity and the regioselectivity of reactions. For example, the steric bulk may affect the ability of the aniline (B41778) to participate in certain catalytic cycles, such as cross-coupling reactions, by impeding access to the metal catalyst. The arrangement of molecules in the crystal, dictated by hydrogen bonding and halogen interactions, provides a pre-organized structure that can be relevant in solid-state reactions. impactfactor.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method for studying the electronic structure and properties of molecules like this compound. By calculating the electron density, DFT can accurately predict a wide range of molecular properties.

The analysis of molecular electrostatic potentials (MEPs) is a key application of DFT for predicting reaction sites. MEP maps visualize the charge distribution across the molecule, highlighting electron-rich areas (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor areas (electrophilic sites) prone to nucleophilic attack. tci-thaijo.org For instance, in substituted anilines, the nitrogen atom's electrostatic potential is a strong indicator of its basicity and nucleophilicity. pku.edu.cn The electron-donating methyl and amino groups, combined with the electron-withdrawing bromine atom, create a complex electronic environment where DFT can precisely map out the most reactive centers.

A study on related bromo-dimethylaniline isomers calculated several quantum chemical descriptors to predict reactivity. The data illustrates how these values are used to compare the reactivity of similar molecules.

Source: Adapted from a DFT study on 4-Bromo-N,N-dimethylaniline. tci-thaijo.org

The stability and reactivity of this compound are closely linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. tci-thaijo.orgiucr.org

DFT calculations for a related isomer, 4-Bromo-N,N-dimethylaniline, determined the HOMO-LUMO energy gap to be approximately 5.025 eV, providing a quantitative measure of its kinetic stability. tci-thaijo.org Analysis of the distribution of these orbitals reveals where the molecule is most likely to interact with other chemical species. Typically, for aniline derivatives, the HOMO is localized on the aromatic ring and the amino group, while the LUMO is distributed across the ring system. iucr.org Electron density maps further complement this analysis by showing the accumulation and depletion of electrons throughout the molecule, which is crucial for understanding intermolecular interactions. tci-thaijo.org

Conformational analysis investigates the different spatial arrangements of a molecule's atoms and their relative stabilities. For this compound, this includes the orientation of the amino and methyl groups relative to the benzene ring. While detailed conformational studies on this specific molecule are not widely published, crystallographic investigations provide definitive information about its solid-state structure.

X-ray diffraction analysis of this compound reveals that it crystallizes in a monoclinic system with the space group P2₁/c. The molecular geometry shows that the amine group has a pyramidal configuration, and hydrogen bonding plays a significant role in stabilizing the crystal packing. Computational methods like DFT can be used to optimize molecular geometries, and the results are often in excellent agreement with experimental X-ray data. iucr.org For related molecules, semi-empirical methods have been used to map torsional energy profiles, such as the rotation of methyl groups, to predict steric effects.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell a (Å) | 16.4359(10) |

| Unit Cell b (Å) | 5.1917(3) |

| Unit Cell c (Å) | 20.5792(11) |

| Beta Angle (β) (°) | 110.748(4) |

| Cell Volume (ų) | 1642.15(17) |

| Z Value (formula units per cell) | 8 |

Source: Crystallographic study of this compound.

Molecular Dynamics (MD) Simulations

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into dynamic processes such as reaction pathways and the influence of the surrounding environment.

The solvent in which a reaction occurs can dramatically influence its rate and mechanism. Computational models are used to simulate these solvent effects. The Polarizable Continuum Model (PCM) is a common method where the solvent is treated as a continuous medium with a defined dielectric constant.

Studies on the related compound 4-bromo-N,2-dimethylaniline have used PCM simulations to evaluate how different solvents affect reaction kinetics. Such studies can reveal which solvents are better at stabilizing transition states, thereby accelerating a reaction. For example, simulations can show whether a polar solvent like dimethylformamide (DMF) or a less polar one like tetrahydrofuran (B95107) (THF) would be more suitable for a particular transformation. researchgate.net Research on nucleophilic substitution reactions of other bromo-aromatic compounds has utilized multiparameter correlations with solvatochromic parameters to quantify the contributions of specific (e.g., hydrogen bonding) and non-specific solute-solvent interactions to reactivity. researchgate.net

DFT calculations can model the geometry and energy of transition states, for example, to identify steric hindrance from bulky groups like methyl substituents that might slow a reaction. Furthermore, computational models like PCM can assess how a solvent stabilizes a charged or polar transition state. For instance, simulations on a related isomer showed that THF is more effective at stabilizing certain transition states than dimethyl sulfoxide (B87167) (DMSO), which has implications for choosing optimal reaction conditions.

HOMO-LUMO Energy Gap Analysis and Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.

In the case of this compound, the HOMO-LUMO gap is influenced by the electronic effects of its substituents. The amino (-NH2) and methyl (-CH3) groups are electron-donating, which tends to raise the energy of the HOMO. Conversely, the bromine (-Br) atom is an electron-withdrawing group through its inductive effect, which can lower the energy of the LUMO. The interplay of these groups determines the final energy gap.

Computational studies on related molecules, such as halogenated and methylated anilines, provide a basis for estimating the reactivity of this compound. For instance, studies on halogenated anilines have shown that the position and nature of the halogen substituent significantly affect the HOMO-LUMO gap. researchgate.net A study on methyl-substituted anilines also demonstrated the impact of the methyl group's position on the molecule's electronic properties and reactivity. researchgate.net

Based on these related studies, the HOMO-LUMO energy gap for this compound can be expected to be in a range that suggests moderate reactivity. The electron-donating methyl groups at positions 4 and 6, along with the amino group, increase the electron density of the benzene ring, which would tend to decrease the energy gap and increase reactivity towards electrophiles. byjus.com However, the steric hindrance from the ortho-bromo and ortho-methyl groups can modulate this reactivity.

To illustrate the expected trends, the following table presents data from computational studies on related aniline derivatives.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Aniline | -5.43 | -0.27 | 5.16 |

| 2,6-dimethylaniline (B139824) | -5.18 | -0.15 | 5.03 |

| p-Bromoaniline | -5.51 | -0.54 | 4.97 |

| 2,5-dibromo-aniline | -5.68 | -0.87 | 4.81 |

Note: The values in this table are sourced from various computational studies on related molecules and are intended to be illustrative of the expected trends for this compound.

Prediction of Non-Linear Optical (NLO) Behavior

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is governed by its hyperpolarizability (β), which is a measure of how the molecule's dipole moment changes in the presence of a strong electric field. Molecules with large hyperpolarizability values are considered good candidates for NLO materials.

The NLO properties of this compound can be predicted by considering the electronic nature of its substituents. The presence of both electron-donating groups (amino and methyl) and an electron-withdrawing group (bromo) creates a "push-pull" system, which is a key feature for enhancing NLO activity. The amino group acts as an electron donor, pushing electron density into the aromatic ring, while the bromo group can act as an electron acceptor. This intramolecular charge transfer (ICT) is crucial for a significant NLO response.

Theoretical investigations into halogenated anilines and other substituted aromatic compounds have demonstrated that the nature and position of substituents are critical in determining the magnitude of the first hyperpolarizability (β). dntb.gov.uaccsenet.orgchemicalpapers.com For example, studies on halogenated aniline oligomers have shown that these molecules are promising candidates for NLO applications. ccsenet.orgresearchgate.net The introduction of electron-donating groups, such as dimethylamine, has been shown to enhance the hyperpolarizability magnitudes. ccsenet.orgresearchgate.net

The combination of the strong electron-donating amino group with the methyl groups and the bromo substituent in this compound suggests a potentially significant NLO response. The calculated first hyperpolarizability (β) for related molecules can provide an estimate of the NLO behavior.

The following table presents calculated first hyperpolarizability values for related aniline derivatives from computational studies.

| Compound | First Hyperpolarizability (β) (esu) |

| Aniline | 0.45 x 10⁻³⁰ |

| p-Nitroaniline | 9.2 x 10⁻³⁰ |

| 4-Bromo-N,N-dimethylaniline | - |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors), which corresponds to stabilizing intramolecular interactions.

For this compound, NBO analysis would reveal key insights into the hyperconjugative and resonance effects of the substituents. The primary interactions of interest would be the delocalization of the nitrogen lone pair (nN) into the antibonding π* orbitals of the benzene ring (nN → π*C=C). This interaction is characteristic of the electron-donating nature of the amino group and contributes significantly to the molecule's electronic properties.

Furthermore, NBO analysis can quantify the interactions involving the bromo and methyl substituents. The methyl groups would exhibit hyperconjugation through the donation of electron density from their C-H σ bonds into the ring's π* orbitals (σC-H → π*C=C). The bromine atom's lone pairs would also interact with the ring, and the NBO analysis would elucidate the nature of the C-Br bond and its polarization.

Studies on substituted anilines have utilized NBO analysis to understand the influence of substituents on the molecular structure and reactivity. nih.gov For example, in a study of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis revealed significant intramolecular interactions responsible for the molecule's stability. nih.gov In the context of this compound, the stabilization energy (E(2)) associated with the donor-acceptor interactions provides a quantitative measure of these effects. A higher E(2) value indicates a stronger interaction.

A representative NBO analysis for this compound would likely show the following key interactions:

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| n(N) | π(C1-C6) | High |

| n(N) | π(C2-C3) | Moderate |

| σ(C4-H) | π(C3-C5) | Low-Moderate |

| σ(C6-H) | π(C1-C5) | Low-Moderate |

| n(Br) | σ*(C1-C2) | Moderate |

Note: The stabilization energies in this table are qualitative estimations based on NBO analyses of similar substituted aniline systems and are intended to be illustrative.

Conclusion

2-Bromo-4,6-dimethylaniline is a significant compound in the field of organic synthesis. Its value stems from its versatile reactivity, allowing it to be a key intermediate in the construction of a variety of complex organic molecules. Its applications in the synthesis of potentially bioactive compounds and advanced materials underscore its importance in both academic and industrial research. Further exploration of its reactivity and applications is likely to continue to yield new and valuable chemical entities.

Applications in Advanced Chemical and Material Sciences

Intermediate in Organic SynthesisCurrent time information in Bangalore, IN.acs.orgguidechem.com

2-Bromo-4,6-dimethylaniline is a key intermediate in organic synthesis, valued for its ability to be transformed into a wide array of more complex molecules. Current time information in Bangalore, IN.acs.orgguidechem.com The presence of the bromine atom allows for various cross-coupling reactions, while the amine group can be readily modified or participate in cyclization reactions.

Precursor for Complex Organic CompoundsCurrent time information in Bangalore, IN.

This compound acts as a precursor for the synthesis of intricate organic structures. Current time information in Bangalore, IN. For instance, it can be used to produce 2-amino-3,5-dimethylbiphenyl through a Suzuki coupling reaction with phenylboronic acid. google.com It is also a starting material for creating 2-phenoxy-4,6-dimethylaniline. sigmaaldrich.com Furthermore, it is utilized in the synthesis of methyl 2-bromo-4,6-dimethylbenzenesulfinate. rsc.org

Synthesis of Pharmaceuticals (e.g., anti-cancer drugs, antibiotics, anti-inflammatory drugs)guidechem.com

While direct synthesis of specific commercial drugs from this compound is not extensively detailed in the provided search results, its role as an intermediate suggests its utility in the pharmaceutical industry. guidechem.comguidechem.comguidechem.com The compound serves as a building block for creating more complex molecules that are foundational to various therapeutic agents. guidechem.comguidechem.com For example, it is used in the synthesis of quinoxaline (B1680401) derivatives, a class of compounds investigated for various biological activities. acs.orgnih.gov

Synthesis of Dyes and Pigmentsguidechem.com

This compound is a known intermediate in the synthesis of dyes and pigments. guidechem.comguidechem.com The core structure can be chemically modified to create chromophoric systems responsible for color.

Synthesis of Polymers and Other Materialsguidechem.com

In the field of polymer science, this compound serves as a precursor for creating specialized polymers. For instance, it is used in the synthesis of phenyl-substituted α-diimine Ni(II) catalysts, which are then employed to produce highly branched polyolefins. mdpi.com The synthesis of 2,4-dimethyl-6-phenylaniline from this compound is a key step in creating these catalysts. mdpi.com

Precursor for Carbazole (B46965) DerivativesCurrent time information in Bangalore, IN.

A significant application of this compound is in the synthesis of carbazole derivatives. Current time information in Bangalore, IN.researchgate.netwjarr.com These compounds are of interest due to their electronic and photophysical properties. One synthetic route involves a palladium-catalyzed reaction between this compound and cyclohexane-1,3-dione or dimedone to form an intermediate bromoenaminone, which is then cyclized to yield substituted tetrahydrocarbazoles. researchgate.netwjarr.comresearchgate.net Another approach involves a photostimulated SRN1 reaction of 2'-halo[1,1'-biphenyl]-2-amines, which can be prepared from this compound, to produce carbazoles. conicet.gov.ar

Materials Science Applicationsresearchgate.netgoogle.com.pg

The utility of this compound extends into materials science, where it is used to create materials with specific electronic and optical properties. researchgate.netgoogle.com.pg

It is a key starting material in the synthesis of metal complexes used in organic light-emitting diodes (OLEDs). google.com.pggoogle.com.pg For example, it is used to prepare ligands for phosphorescent metal complexes, which are crucial components of efficient OLED devices. google.com.pggoogle.com.pg The compound is also used in the synthesis of thiosemicarbazide (B42300) derivatives that can act as ligands in the formation of metal-organic frameworks (MOFs), which have potential applications in catalysis and gas storage.

Aromatic Conductive Polymers

Currently, there is no scientific literature available that documents the use of this compound as a monomer for the synthesis of aromatic conductive polymers. Research on substituted polyanilines suggests that the presence of bulky substituents, such as the two methyl groups on the aniline (B41778) ring of this compound, can increase the torsion angle of the polymer chain. rsc.org This steric hindrance typically disrupts the planarity and conjugation of the polymer backbone, which is essential for electrical conductivity, leading to a decrease in this property. rsc.org

Organometallic Chemistry

In the field of organometallic chemistry, this compound serves as a key starting material for the synthesis of specialized molecules used to probe reaction mechanisms. Its ready availability makes it a practical choice for creating complex structures needed for detailed mechanistic studies. diva-portal.org

One notable application is in the study of Hartwig asymmetric oxindole (B195798) cyclizations. Researchers have used this compound as a precursor to synthesize N-(2-bromo-4,6-dimethylphenyl)-N-methyl-2-phenylpropanamide. diva-portal.org This model compound is designed with an ortho-methyl group that restricts the rotation around the nitrogen-aryl (N-Ar) bond, allowing for the separation and study of its rotational isomers (atropisomers). diva-portal.org The investigation of the behavior of these isomers and their corresponding enolates under basic conditions provides crucial insights into the dynamics of organometallic intermediates in palladium-catalyzed reactions. diva-portal.org

Furthermore, this compound participates in copper-catalyzed reactions to form N-alkynyl aniline derivatives. For instance, its reaction with 3-chloro-3-methyl-but-1-yne in the presence of a copper(I) chloride catalyst yields 2-bromo-N-(1',1'-dimethylprop-2'-ynyl)-4,6-dimethylaniline, demonstrating its utility in forming carbon-nitrogen bonds with organometallic reagents. thermofisher.com

Catalysis

The compound is a relevant substrate in the study and application of transition metal-catalyzed reactions, particularly those involving palladium. The bromine atom and the substituted aniline structure allow it to be a participant in various cross-coupling reactions.

Role in Palladium-Catalyzed Amination Reactions

This compound plays a nuanced role in palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination. This reaction is a powerful method for forming carbon-nitrogen bonds between aryl halides and amines. researchgate.net However, the steric hindrance presented by the two methyl groups positioned ortho and para to the amino group in this compound can significantly impact its reactivity.

Research on the Buchwald-Hartwig amination of halotryptophans with various anilines has shown that substrates with significant steric bulk near the reacting amine, such as 2,6-dimethylaniline (B139824), can suppress the reaction entirely. diva-portal.org This challenge underscores the importance of ligand and catalyst system selection when working with sterically demanding substrates. While direct amination on the this compound molecule itself might be challenging, its structural motif is crucial in the study of related palladium-catalyzed processes. As mentioned previously, it is the precursor for model compounds in Hartwig cyclizations, which are intramolecular C-N bond-forming reactions catalyzed by palladium. diva-portal.org

Beyond amination, the compound is a viable substrate for other palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds. This highlights its broader utility as a building block in syntheses that rely on palladium catalysis to construct complex molecular architectures.

Biological Activity and Medicinal Chemistry Research

Antimicrobial Properties

2-Bromo-4,6-dimethylaniline has demonstrated notable antimicrobial activity against a range of bacterial strains.

Research has shown the effectiveness of this compound against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Studies on related bromo-aniline derivatives have also indicated efficacy against various bacterial species. For instance, some bromochalcone derivatives have shown bactericidal effects specifically against Gram-negative strains like E. coli. ceon.rs

The antimicrobial action of this compound is believed to involve the disruption of bacterial cell walls, which inhibits bacterial growth and proliferation. The lipophilic nature of similar brominated phenolic compounds allows them to interact with and increase the permeability of bacterial membranes, ultimately leading to cell death. Other proposed mechanisms for related compounds include the inhibition of essential bacterial enzymes and the generation of reactive oxygen species (ROS) that cause cellular damage. mdpi.com

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial effects, this compound and its derivatives have been investigated for their potential as anticancer agents.

In vitro studies have demonstrated the cytotoxic effects of this compound on various human cancer cell lines. Research has specifically noted its activity against breast cancer (MCF-7) and lung cancer (A549) cells. Related bromo-aniline and chalcone (B49325) derivatives have also shown significant cytotoxicity against cell lines such as MCF-7, A549, and HeLa. nih.gov

Below is a table summarizing the cytotoxic activity of this compound and related compounds against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| This compound | MCF-7 (Breast Cancer) | - | Cytotoxicity | |

| This compound | A549 (Lung Cancer) | 20 | Induction of oxidative stress | |

| This compound | HeLa (Cervical Cancer) | 18 | Disruption of mitochondrial membrane | |

| 2-bromo-4-chloro-N-ethylaniline | HeLa (Cervical Cancer) | 15 | Induction of apoptosis | |

| 2-bromo-4-chloro-N-ethylaniline | MCF-7 (Breast Cancer) | 20 | Inhibition of cell proliferation | |

| 2-bromo-4-chloro-N-ethylaniline | A549 (Lung Cancer) | 25 | Cell cycle arrest |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

A key mechanism behind the anticancer activity of this compound is the induction of apoptosis, or programmed cell death. This process is often mediated through the activation of the caspase cascade, a family of proteases that play an essential role in apoptosis. google.com Studies on related compounds have shown that they can induce apoptosis by up-regulating the expression of pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins such as Bcl-2, leading to the activation of caspase-9 and caspase-3. nih.gov

This compound has been found to induce oxidative stress in cancer cells. This is achieved by increasing the levels of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptosis. mdpi.com The thioredoxin system, a key regulator of cellular redox balance, has been identified as a potential target. Inhibition of this system can lead to an accumulation of ROS and subsequent cell death. mdpi.com

Disruption of Mitochondrial Membrane Potential

Research has indicated that this compound is involved in the disruption of the mitochondrial membrane potential. This mechanism of action is a significant area of study for understanding its broader biological effects at a cellular level. The disruption of this potential is a key event in cellular apoptosis and can be indicative of cytotoxic activity.

Enzyme Inhibition Studies

The interaction of this compound with metabolic enzymes is a critical aspect of its toxicological and pharmacological profile.

Inhibition of Cytochrome P450 Enzymes (e.g., CYP1A2)